molecular formula C5H4N2O3 B131955 4-Nitropyridine N-oxide CAS No. 1124-33-0

4-Nitropyridine N-oxide

Cat. No. B131955
CAS RN: 1124-33-0
M. Wt: 140.1 g/mol
InChI Key: RXKNNAKAVAHBNK-UHFFFAOYSA-N
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Description

4-Nitropyridine N-oxide is a chemical compound that has been the subject of various studies due to its interesting photochemical and solvatochromic properties. It is known to undergo photochemical changes to form different products such as 4-hydroxypyridine N-oxide nitrate and 4-hydroxylaminopyridine N-oxide, depending on the reaction conditions . The compound has also been evaluated as a solvatochromic indicator for the hydrogen-bond donor ability of solvents .

Synthesis Analysis

The synthesis of 4-nitropyridine N-oxide has been improved in recent studies. One method involves using pyridine as the starting reactant, with N-oxidation and nitration reactions carried out using water as the medium and tungstic acid and sulfuric acid as catalysts. This method has been shown to decrease costs and environmental pollution while achieving high yields of 96.2% for pyridine-N-oxide and 90% for 4-nitropyridine N-oxide10. Another study reported a one-pot synthesis from 2,3,5-trimethylpyridine using hydrogen peroxide and nitric acid, achieving a high overall yield of 95% .

Molecular Structure Analysis

The molecular structure of 4-nitropyridine N-oxide has been characterized using various spectroscopic techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (^1HNMR), and carbon-13 nuclear magnetic resonance (^13CNMR)10. These studies confirm the structure of the compound and are essential for understanding its reactivity and properties.

Chemical Reactions Analysis

4-Nitropyridine N-oxide is reactive and can be transformed into various derivatives. For instance, it can be readily replaced by negative ions to yield different 4-substituted pyridine N-oxides and pyridines . The compound also reacts with Grignard reagents, allowing for site-selective arylation and alkylation . Additionally, reduction in an alkaline medium can lead to the formation of compounds such as 4,4'-azopyridine and its N-oxide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitropyridine N-oxide have been extensively studied. Its solvatochromic behavior, which is dependent on the hydrogen-bond donor ability of solvents, has been established through UV/Vis spectroscopy . The photochemical processes of the compound have been investigated using kinetic flash spectrophotometric studies, revealing the formation of transient species and the decay kinetics of these intermediates . Femtosecond studies have also been conducted to understand the charge-transfer mediated proton transfer in derivatives of 4-nitropyridine N-oxide .

Scientific Research Applications

1. Photochemical Process Research

  • Application Summary: 4-Nitropyridine N-oxide is used in research to understand its primary photochemical process. The compound changes photochemically to 4-hydroxypyridine N-oxide nitrate (Process I) or 4-hydroxylaminopyridine N-oxide (Process II), depending on the reaction conditions .
  • Methods of Application: Investigations were carried out by means of a steady-light irradiation and a flash spectroscopic method .
  • Results: The photochemical reaction was found to proceed through the common intermediate species A. Process I involves a bimolecular interaction between the intermediate A and the unexcited 4-nitropyridine N-oxide molecule, while Process II involves a hydrogen-abstracting reaction from a solvent molecule .

2. Synthesis of Pyridine Derivatives

  • Application Summary: 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
  • Methods of Application: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step. The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
  • Results: By applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .

Safety And Hazards

4-Nitropyridine N-oxide is toxic if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is suspected of causing genetic defects .

Relevant Papers Several papers have been published on 4-Nitropyridine N-oxide, including studies on its primary photochemical process , its synthesis , and its safety data sheet .

properties

IUPAC Name

4-nitro-1-oxidopyridin-1-ium
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InChI

InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H
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InChI Key

RXKNNAKAVAHBNK-UHFFFAOYSA-N
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Canonical SMILES

C1=C[N+](=CC=C1[N+](=O)[O-])[O-]
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Molecular Formula

C5H4N2O3
Record name PYRIDINE, 4-NITRO-, 1-OXIDE
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DSSTOX Substance ID

DTXSID9041524
Record name 4-Nitropyridine-1-oxide
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Molecular Weight

140.10 g/mol
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Physical Description

Pyridine, 4-nitro-, 1-oxide is a solid. (EPA, 1998), Solid; [CAMEO] Crystalline solid; [MSDSonline]
Record name PYRIDINE, 4-NITRO-, 1-OXIDE
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Vapor Pressure

0.000594 [mmHg]
Record name Pyridine, 4-nitro-, 1-oxide
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Product Name

4-Nitropyridine N-oxide

CAS RN

1124-33-0
Record name PYRIDINE, 4-NITRO-, 1-OXIDE
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Record name 4-NITROPYRIDINE 1-OXIDE
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Melting Point

160.5 °C
Record name PYRIDINE, 4-NITRO-, 1-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
EL Eichhorn - Acta Crystallographica, 1956 - scripts.iucr.org
… expect a similar situation in the 4-nitropyridine-N-oxide. It was … Experimental part 4-Nitropyridine-N-oxide was obtained from … (b) Dendrites of 4-nitropyridine-N-oxide, showing the fish-tail …
Number of citations: 60 scripts.iucr.org
HJ Den Hertog, WP Combé - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… As we concluded from these results that 4-nitropyridine-N-oxide might be an excellent starting … According to expectation we found that 4-nitropyridine-N-oxide reacted with numerous …
Number of citations: 100 onlinelibrary.wiley.com
M Shiro, M Yamakawa, T Kubota - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… 3-methyl-4-nitropyridine N-oxide (M4NPO), tetragonal 3,5-dimethyl-4-nitropyridine N-oxide (… in the two molecules, as in 4-nitropyridine N-oxide. The intramolecular charge transfer from …
Number of citations: 64 scripts.iucr.org
NV Belova, OA Pimenov, VE Kotova… - Journal of molecular …, 2020 - Elsevier
… In this work the molecular structure of 4-nitropyridine N-oxide has been studied by GED/MS and quantum chemical calculations (DFT and MP2). Both, quantum chemistry and GED …
Number of citations: 9 www.sciencedirect.com
N Hata, E Okutsu, I Tanaka - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
… The 4-nitropyridine N-oxide used in this experiment was synthesized by Ochiai's method,7) … interaction between the intermediate A and unexcited 4-nitropyridine N-oxide (S0). It is very …
Number of citations: 29 www.journal.csj.jp
N Hata, I Ono, T Tsuchiya - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… photochemical process of 4-nitropyridine N-oxide in solution, … The flash excitation of 4-nitropyridine N– oxide in alcoholic … that the photochemical reaction of 4-nitropyridine N-oxide in an …
Number of citations: 21 www.journal.csj.jp
S Budzak, AD Laurent, C Laurence… - Journal of Chemical …, 2016 - ACS Publications
… In this work, we use several approaches to investigate the solvatochromism of 4-nitropyridine N-oxide (Figure 1). This allows us to identify different difficulties connected with the …
Number of citations: 23 pubs.acs.org
K Ezumi, H Miyazaki, T Kubota - The Journal of Physical Chemistry, 1970 - ACS Publications
… In this paper, the change in the stretching vibration of nitro and N-oxide groups in 4nitropyridine N-oxide(4NPO) and related nitro compounds upon anion radical formation has been …
Number of citations: 16 pubs.acs.org
E Matsumura, M Ariga, T Ohfuji - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… Tani also reported the reaction of 4-nitropyridine N-oxide,999 … of other homologues of 4-nitropyridine N-oxide. In the … 4nitropyridine N-oxide (1a), 2-methyl-4-nitropyridine N-oxide …
Number of citations: 26 www.journal.csj.jp
AF Lagalante, RJ Jacobson… - The Journal of Organic …, 1996 - ACS Publications
… of the pyridine N-oxide probe, is 4-nitropyridine N-oxide. Addition of a nitro group to the … It is the purpose of this study to measure the peak maxima of 4-nitropyridine N-oxide in …
Number of citations: 40 pubs.acs.org

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